4-(1-Methylpiperidin-4-yl)benzamide

Description

Molecular Architecture

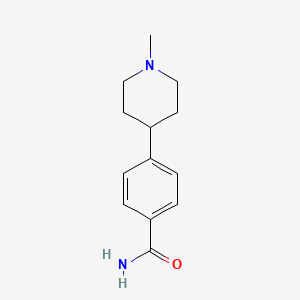

4-(1-Methylpiperidin-4-yl)benzamide (C₁₃H₁₉N₃O) consists of a benzamide backbone where the amide nitrogen is bonded to a 1-methylpiperidin-4-yl group, and the benzene ring is para-substituted with an amino group. The piperidine ring adopts a chair conformation, with the methyl group at the 1-position contributing to steric and electronic modulation. The SMILES notation for this compound is CC1CCN(C)CC1NC(=O)C2=CC=C(C=C2)N, reflecting its stereochemical configuration.

Physicochemical Characteristics

While experimental data on this specific compound’s physical properties (e.g., melting point, solubility) are sparse, inferences can be drawn from structurally related analogs. For instance, 1-methylpiperidin-4-amine, a precursor, exhibits a density of 0.91 g/cm³ and a pKa of 9.92. The benzamide group likely enhances hydrophobicity compared to the parent amine, potentially influencing bioavailability.

Table 1: Molecular Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C13H18N2O/c1-15-8-6-11(7-9-15)10-2-4-12(5-3-10)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16) |

InChI Key |

WZVFYWQRBTZGDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors

BI 2536 (PLK1 Inhibitor)

- Structure: (R)-4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide.

- Molecular Weight : 521.66 g/mol.

- Activity : IC₅₀ = 0.83 nM against PLK1, with high selectivity over other kinases.

- Physicochemical Properties: Soluble in DMSO and ethanol; crystallizes as a stable powder .

Comparison with Non-Piperidine Analogs:

Compounds lacking the 1-methylpiperidine group (e.g., imidazole-substituted benzamides) show reduced kinase inhibition due to poorer binding to the PLK1 ATP-binding pocket. The piperidine moiety in BI 2536 enhances hydrophobic interactions with the kinase’s hydrophobic region .

Bromodomain Inhibitors

SG3-179 (BET Bromodomain Inhibitor)

- Structure: 4-[[4-[[3-(tert-butylsulfonylamino)-4-chlorophenyl]amino]-5-methyl-pyrimidin-2-yl]amino]-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide.

- Activity : IC₅₀ = 229–289 nM against BRD4 bromodomain, depending on stereochemistry .

- Structural Advantage : The methylpiperidine group stabilizes interactions with the ZA loop of BRD4, a key binding region .

Comparison with Pyridine-Substituted Analogs:

Replacing the 1-methylpiperidine group with a pyridine ring (e.g., 4-[[(7R)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methyl-2H-pyridin-4-yl)benzamide) reduces potency (IC₅₀ = 289 nM vs. 229 nM for the piperidine analog), highlighting the importance of the piperidine’s conformational flexibility .

Antimicrobial and Anticancer Agents

Imidazole-Substituted Benzamides

- Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.

- Activity : IC₅₀ = 4.2 µM against cervical cancer (HeLa cells); MIC = 12.5 µg/mL against Candida albicans .

- Comparison : The imidazole group improves antifungal activity but reduces solubility compared to methylpiperidine derivatives.

Sulfonamide-Substituted Benzamides

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The methylpiperidine group consistently improves solubility and target affinity compared to bulkier substituents.

- Piperidine-containing analogs exhibit better pharmacokinetic profiles (e.g., oral bioavailability) due to balanced LogP values (1.8–3.5) .

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-Methylpiperidin-4-yl)benzamide, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation of substituted benzoic acid derivatives with 1-methylpiperidin-4-amine. A common protocol involves using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions. For example, BI2536—a PLK1 inhibitor containing this scaffold—is synthesized by reacting 4-amino-3-methoxybenzoic acid with 1-methylpiperidin-4-amine in anhydrous DMF at 0–25°C, achieving yields >70% after purification . Optimization strategies include controlling stoichiometry, using high-purity reagents, and maintaining anhydrous conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms structural integrity by identifying characteristic peaks (e.g., piperidine methyl protons at δ ~2.2–2.4 ppm, benzamide carbonyl at ~167 ppm in ¹³C NMR). HPLC with UV detection (λ = 254 nm) assesses purity (>98% for most research-grade batches). Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 521.66 for BI2536) .

Q. What in vitro assays are commonly used to evaluate the kinase inhibitory activity of this compound?

Kinase inhibition is typically assessed using fluorescence-based ATP competition assays (e.g., ADP-Glo™) or radiometric assays with ³³P-ATP. For PLK1 inhibitors like BI2536, IC₅₀ values are determined in recombinant PLK1 enzyme systems, often showing sub-nanomolar activity . Cell-based assays (e.g., viability tests in cancer cell lines like HeLa) complement enzymatic studies to confirm target engagement.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the binding affinity of this compound to bromodomain proteins across different crystallographic studies?

Discrepancies in binding affinities (e.g., BRD4 vs. PP-BRD20 complexes) may arise from differences in protein conformations, crystallization conditions, or ligand protonation states. To resolve these, researchers should:

Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound in PLK1 inhibition?

SAR studies focus on modifying substituents at three key regions:

- Benzamide ring : Introducing electron-withdrawing groups (e.g., -CF₃) improves potency.

- Piperidine moiety : N-methylation enhances metabolic stability.

- Pteridine/pyrimidine extensions (e.g., in BI2536): Cyclopentyl/ethyl groups optimize hydrophobic interactions with PLK1’s ATP-binding pocket. Parallel synthesis and molecular docking (using software like Schrödinger) guide iterative optimization .

Q. What experimental considerations are critical when analyzing the metabolic stability of this compound in hepatocyte models?

Key steps include:

- Using cryopreserved human hepatocytes (≥80% viability) incubated with the compound (1–10 µM) at 37°C.

- Sampling at 0, 15, 30, 60, and 120 minutes for LC-MS/MS analysis to quantify parent compound degradation.

- Monitoring cytochrome P450 (CYP) interactions via CYP3A4/2D6 inhibition assays to identify metabolic hotspots. Structural modifications (e.g., fluorination or piperidine ring rigidification) are often required to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.